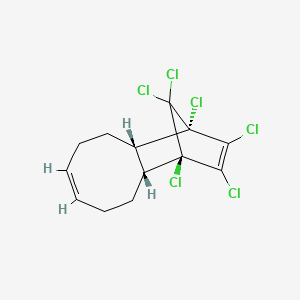
Dechlorane Plus Monoadduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dechlorane Plus Monoadduct is a degradation product of Dechlorane Plus, a polychlorinated flame retardant. This compound is known for its high persistence and bioaccumulative properties, making it a subject of environmental concern. It is detected in various environmental matrices, including air, water, and biota .
準備方法
Dechlorane Plus Monoadduct is synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with cyclooctadiene. The reaction typically involves a 1:1 molar ratio to favor the formation of monoadduct products . The reaction conditions include high temperatures and the presence of a catalyst to facilitate the reaction.
化学反応の分析
Dechlorane Plus Monoadduct undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
科学的研究の応用
Dechlorane Plus Monoadduct has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and bioaccumulation in the environment. Researchers analyze its presence in various environmental matrices to understand its distribution and impact.
Analytical Chemistry: It is used as a reference compound in the development of analytical methods for detecting and quantifying Dechlorane Plus and its degradation products.
作用機序
The mechanism of action of Dechlorane Plus Monoadduct involves its interaction with cellular components, leading to oxidative stress and disruption of metabolic processes. It induces hepatic oxidative damage and affects signal transduction pathways . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to cause significant biochemical changes in exposed organisms.
類似化合物との比較
Dechlorane Plus Monoadduct is compared with other similar compounds, such as:
Dechlorane Plus: The parent compound, known for its high persistence and bioaccumulation.
Dechlorane 602, 603, and 604: Other polychlorinated flame retardants with similar properties but different chemical structures.
Mirex: A banned pesticide with similar environmental persistence and bioaccumulation properties. This compound is unique due to its specific degradation pathway and the formation of monoadduct products, which are more bioavailable than the parent compound.
生物活性
Dechlorane Plus (DP) is a synthetic chlorinated flame retardant that has gained attention due to its persistence in the environment and potential biological effects. Among its degradation products, the Dechlorane Plus Monoadduct (DPMA) has been identified as a significant compound, often detected at concentrations higher than the parent compound in environmental samples. This article reviews the biological activity of DPMA, highlighting its persistence, bioaccumulation potential, and toxicological effects based on recent research findings.
Overview of Dechlorane Plus and Its Monoadducts
Dechlorane Plus is composed of two geometric isomers: anti-Dechlorane Plus (CAS No. 135821-74-8) and syn-Dechlorane Plus (CAS No. 135821-03-3). The molecular formula for DP is C18H12Cl12 with a high molecular weight of 653.73 g/mol. Its low water solubility (<1.67 ng/L) and high octanol-water partition coefficient (Kow of 9.3) indicate its hydrophobic nature, contributing to its persistence in various environmental matrices .
Persistence
Research indicates that Dechlorane Plus meets the criteria for very persistent (vP) substances under the REACH regulation due to its slow biodegradation rates and low water solubility. Studies have shown that DP can persist in sediments for many years, with limited evidence of biotransformation in aquatic organisms .
Bioaccumulation
The bioaccumulation potential of DPMA is significant, as it has been detected in various species across different trophic levels, including top predators like polar bears. Evidence suggests that DPMA can exceed critical body burdens in biota, indicating its capability to accumulate in living organisms . The bioconcentration factor (BCF) for DP is estimated to be above 5,000 L/kg based on fish feeding studies .
Case Studies
- Peregrine Falcon Study : A study on peregrine falcons revealed significantly higher concentrations of Dechlorane compounds, including DPMA, compared to other pollutants like Mirex. This suggests a potential impact on avian species due to bioaccumulation within food webs .
- Lake Ontario Food Web : Research conducted on Lake Ontario's food web demonstrated the presence of Dechlorane Plus monoadducts and their biotransformation by lake trout liver microsomes. This study highlights the complex interactions between these compounds and aquatic ecosystems .
Research Findings Summary Table
特性
分子式 |
C13H12Cl6 |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
(1R,2R,5Z,9S,10S)-1,10,11,12,13,13-hexachlorotricyclo[8.2.1.02,9]trideca-5,11-diene |
InChI |
InChI=1S/C13H12Cl6/c14-9-10(15)12(17)8-6-4-2-1-3-5-7(8)11(9,16)13(12,18)19/h1-2,7-8H,3-6H2/b2-1-/t7-,8+,11-,12+ |
InChIキー |
LHUMZYHABWGTAF-OEWTVGTHSA-N |
異性体SMILES |
C/1C[C@@H]2[C@H](CC/C=C1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1CC2C(CCC=C1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















